Hydroperoxide, 4-(1-methylethyl)phenyl

Description

Nomenclature and Academic Identity of Hydroperoxide, 4-(1-methylethyl)phenyl (Cumene Hydroperoxide)

This compound, systematically named 2-hydroperoxypropan-2-ylbenzene according to IUPAC nomenclature, is a key organic compound with the chemical formula C₉H₁₂O₂. wikipedia.orgnih.gov It is structurally a derivative of cumene (B47948) where the alpha-hydrogen is substituted by a hydroperoxy group. nih.gov This compound is widely identified in academic and industrial literature by its common name, Cumene Hydroperoxide (CHP). parchem.com

Its academic and chemical identity is firmly established through various identifiers. The Chemical Abstracts Service (CAS) has assigned it the registry number 80-15-9. wikipedia.orgnih.gov Other significant identifiers include its European Community (EC) number, 201-254-7, and its PubChem CID, 6629. wikipedia.orgnih.gov

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 2-hydroperoxypropan-2-ylbenzene | nih.gov |

| Common Name | Cumene Hydroperoxide (CHP) | parchem.com |

| CAS Number | 80-15-9 | wikipedia.orgnih.gov |

| Chemical Formula | C₉H₁₂O₂ | wikipedia.orgscbt.com |

| Molecular Weight | 152.19 g/mol | scbt.com |

| InChI Key | YQHLDYVWEZKEOX-UHFFFAOYSA-N | wikipedia.orgnih.gov |

| SMILES | CC(C)(C1=CC=CC=C1)OO | nih.gov |

Overview of Academic Significance and Research Trajectories

The academic significance of Cumene Hydroperoxide is primarily rooted in its role as a crucial intermediate in the cumene process, a dominant industrial method for the synthesis of phenol (B47542) and acetone (B3395972). wikipedia.orgbritannica.comacs.org This process involves the air oxidation of cumene to produce Cumene Hydroperoxide, which is then cleaved, typically using an acid catalyst, to yield phenol and acetone. acs.orgresearchgate.net Research in this area focuses on optimizing reaction conditions, developing more efficient and selective catalysts, and understanding the complex reaction kinetics to improve yield and minimize byproducts. researchgate.netumich.edugoogle.com

Beyond its central role in phenol production, Cumene Hydroperoxide is a subject of extensive research as a radical initiator for the polymerization of various monomers, such as acrylates and methacrylates. wikipedia.orgscbt.comchemimpex.com Its ability to generate free radicals upon decomposition makes it a valuable tool in polymer chemistry for producing materials like polystyrene and polycarbonates. chemimpex.com

Furthermore, Cumene Hydroperoxide serves as a potent oxidizing agent in a wide array of organic synthesis research. chemimpex.com It is employed in the epoxidation of olefins and the oxidation of sulfides to sulfoxides. perodox.com Its utility in facilitating complex molecular transformations makes it a staple reagent in synthetic chemistry laboratories exploring novel reaction pathways. chemimpex.com

Current and future research trajectories for Cumene Hydroperoxide are multifaceted. One area of investigation involves the detailed study of its thermal and catalytic decomposition mechanisms. acs.orgcdnsciencepub.comresearchgate.net Understanding the factors that influence its stability and decomposition pathways is critical for both its industrial applications and for mitigating potential hazards. cdhfinechemical.comorganic-chemistry.org Additionally, research explores its role in oxidative stress studies within biological systems, where it is used to induce and study the effects of reactive oxygen species on cellular processes. nih.govcore.ac.uknih.gov The development of novel catalytic systems for its synthesis and decomposition, including the use of solid acid catalysts and N-Hydroxyphthalimide (NHPI), represents another active area of research aimed at creating more sustainable and efficient chemical processes. researchgate.netperodox.com

| Area of Research | Specific Focus | Key Findings/Objectives |

|---|---|---|

| Industrial Chemistry | Cumene process for phenol and acetone production | Optimization of catalysts (e.g., solid acids) and reaction conditions to improve yield and selectivity. researchgate.netresearchgate.net |

| Polymer Chemistry | Radical initiator for polymerization | Used in the production of acrylates, polystyrene, and polycarbonates. wikipedia.orgchemimpex.com |

| Organic Synthesis | Oxidizing agent | Facilitates reactions such as epoxidation of olefins and oxidation of sulfides. chemimpex.comperodox.com |

| Physical Chemistry | Decomposition kinetics and mechanisms | Studies on thermal and acid-catalyzed decomposition to understand stability and reaction pathways. acs.orgcdnsciencepub.com |

| Biochemistry | Inducer of oxidative stress | Used to study the effects of reactive oxygen species on cellular components and processes. nih.govcore.ac.uk |

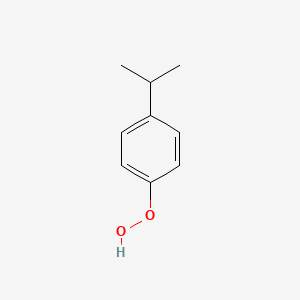

Structure

3D Structure

Properties

CAS No. |

21204-44-4 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-hydroperoxy-4-propan-2-ylbenzene |

InChI |

InChI=1S/C9H12O2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,10H,1-2H3 |

InChI Key |

KXTYIWMMFJGCIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Hydroperoxide, 4 1 Methylethyl Phenyl Production

Advanced Catalytic Oxidation Systems for Enhanced Synthesis

Homogeneous Catalysis Approaches

Homogeneous catalysis offers an alternative route for the synthesis of Hydroperoxide, 4-(1-methylethyl)phenyl, with various metal complexes demonstrating notable catalytic activity. These catalysts, being in the same phase as the reactants, can offer high selectivity and activity under mild reaction conditions.

Transition metal complexes, particularly those of cobalt and manganese, have been investigated for their efficacy in the aerobic oxidation of cumene (B47948). Cobalt(II)-chelated copolymers have been proposed to catalyze cumene peroxidation through a mechanism involving the formation of an activated complex with oxygen. smolecule.com The reaction proceeds through a series of steps including the initiation of peroxidation via the interaction of the cobalt(II) complex with oxygen, followed by propagation steps that lead to the formation of cumene hydroperoxide. smolecule.com

Manganese complexes have also been shown to be effective. For instance, manganese complexes with the ligand N,N′,N″-trimethyl-1,4,7-triazacyclononane (tmtacn) can catalyze the decomposition of alkyl hydroperoxides. exxonmobilchemical.com While much of the research on these complexes has focused on their reactivity with hydrogen peroxide, they are also active with alkyl hydroperoxides like cumene hydroperoxide in apolar solvents. exxonmobilchemical.com The mechanism involves the generation of radical species that can initiate the oxidation chain reaction.

The effectiveness of various metal salts as homogeneous catalysts in cumene oxidation has been ranked, with Mn(II) showing the highest activity, followed by Cu(II), Co(II), Ni(II), and Fe(II). rsc.org This highlights the versatility of transition metals in facilitating this important industrial reaction.

| Homogeneous Catalyst Type | Metal Center | Key Features | Reference |

| Metal-chelated copolymer | Cobalt(II) | Polymer-bound catalyst, operates via complex with oxygen. | smolecule.com |

| tmtacn complex | Manganese | Effective with alkyl hydroperoxides in apolar solvents. | exxonmobilchemical.com |

| Metal salts | Mn, Cu, Co, Ni, Fe | Varied activity and selectivity depending on the metal ion. | rsc.org |

Process Optimization and Efficiency in this compound Synthesis

Elimination of Reaction Induction Periods

The oxidation of cumene can be characterized by an induction period, a delay before the reaction reaches its maximum rate. This period is often attributed to the slow initial generation of radicals necessary to propagate the chain reaction. Eliminating this induction period is desirable for improving reactor throughput and process control.

One effective strategy to eliminate the induction period is through the optimization of initiating agents. By introducing a suitable initiator at the start of the reaction, the free radical concentration can be rapidly increased to a level that sustains the chain reaction. Cumene hydroperoxide itself can act as an initiator, and its initial presence can shorten or eliminate the induction phase. Furthermore, the use of more potent radical initiators can ensure a swift start to the oxidation process. Studies have shown that through the optimization of the initiating agent, along with other process parameters like space velocity and reaction temperature, the reaction induction period can be completely eliminated, leading to a substantial increase in the oxidation rate.

Enhancement of Gas-Liquid Mass Transfer

One innovative approach to improve mass transfer is the use of microfluidic reactors. These reactors feature high surface-area-to-volume ratios, which significantly enhance the contact between the gas and liquid phases. By creating a microdispersion of gas in the liquid, the interfacial area for mass transfer is maximized. This strategy has been shown to be of great importance for the cumene oxidation system. Experimental investigations have demonstrated that reinforcing gas-liquid mass transfer through techniques such as packed column reactors with efficient loading and packing can greatly improve the efficiency of the oxidation reaction.

Net Energy Efficiency Improvement in Production Processes

Improving the net energy efficiency of the cumene hydroperoxide production process is a critical goal for reducing operating costs and environmental impact. One area of focus has been the optimization of heat integration within the process.

| Process Parameter | Basic Process Energy Requirement (kJ/h) | Modified Process Energy Requirement (kJ/h) | Energy Reduction (kJ/h) |

| Total Energy | 265,992,099.05 | 245,259,223.09 | 20,732,875.95 |

Influence of Operational Parameters on Oxidation Rate and Selectivity (Temperature, Pressure, Space Velocity)

The production of 4-(1-methylethyl)phenyl hydroperoxide, commonly known as cumene hydroperoxide (CHP), via the liquid-phase oxidation of cumene is a process where precise control of operational parameters is critical to maximize both the reaction rate and the selectivity towards the desired hydroperoxide. The primary competing reactions lead to by-products such as dimethylbenzyl alcohol (DMBA) and acetophenone (B1666503), which reduce the process efficiency. ulisboa.pt Therefore, establishing an optimized balance between the oxidation rate and selectivity is a key objective in industrial applications. ulisboa.pt

Temperature: Temperature is a highly influential parameter in cumene oxidation. An increase in temperature generally accelerates the rate of cumene conversion. acs.org However, this comes at the cost of reduced selectivity towards cumene hydroperoxide. ulisboa.ptacs.org Higher temperatures promote the decomposition of the target product, CHP, into by-products. acs.org

For instance, in a study using a [Bmim]OH + Na2CO3 catalytic system, increasing the temperature from 60°C to 110°C resulted in a significant rise in cumene conversion from 59.56% to 98.36%. Concurrently, the selectivity for CHP dropped sharply from 63.9% to 24.62%, while the selectivity for the by-product cumyl alcohol (CA) increased from 22.63% to 47.71%. acs.org This illustrates the trade-off between reaction speed and product purity. Industrial processes often operate within a carefully selected temperature range, typically between 60°C and 150°C, with a preferred range of 90°C to 115°C, to maintain a desirable balance. google.com One set of optimized reaction conditions for a packed column reactor identified a temperature range of 85-100°C. researchgate.net A different industrial target aims for operation at 80°C to achieve a high selectivity of 93-95%. ulisboa.pt

Interactive Data Table: Effect of Temperature on Cumene Oxidation

| Temperature (°C) | Cumene Conversion (%) | CHP Selectivity (%) | CA Selectivity (%) |

|---|---|---|---|

| 60 | 59.56 | 63.90 | 22.63 |

| 90 | - | ~45.77 | ~43.21 |

| 110 | 98.36 | 24.62 | 47.71 |

Data derived from a study using a [Bmim]OH + Na2CO3 catalytic system. acs.org

Pressure: Pressure is another key parameter, primarily maintained to keep the unstable hydroperoxide in the liquid phase and to ensure a sufficient concentration of dissolved oxygen for the reaction. wikipedia.org The oxidation is generally carried out at pressures ranging from atmospheric to 10 barg (approximately 1 MPa). google.comgoogle.com In one specific example, a reaction was conducted at 112°C and a pressure of 5 atm (approximately 0.5 MPa) to achieve a cumene conversion of 24.5% after 240 minutes. google.com Another optimized process identified a pressure range of 0.20-0.30 MPa. researchgate.net The use of pressure helps to maintain the reaction mixture in the liquid state, which is crucial for the stability of CHP. wikipedia.org

Space Velocity: Space velocity, which relates the volumetric flow rate of the reactants to the reactor volume, is crucial for controlling the reaction time and, consequently, the conversion of cumene. The reaction is typically run until the conversion of cumene to its hydroperoxide is between 5% and 40%, with a preferred range of 20% to 25%. google.com High conversion rates are generally avoided because selectivity to CHP decreases as conversion increases, leading to a higher rate of by-product formation. researchgate.net An optimized process for a packed column reactor specified a volume space velocity of 12-18 h⁻¹. researchgate.net This parameter ensures that the residence time in the reactor is sufficient for the desired level of oxidation without promoting the subsequent decomposition of the hydroperoxide product.

Table of Operational Parameters and Performance

| Parameter | Range | Preferred/Optimized Value | Resulting Performance | Source(s) |

|---|---|---|---|---|

| Temperature | 60°C - 150°C | 90°C - 115°C | Balances oxidation rate and selectivity | google.com |

| 85°C - 100°C | CHP concentration > 24% (w) | researchgate.net | ||

| 80°C | Selectivity to CHP around 93-95% | ulisboa.pt | ||

| Pressure | 0 - 10 barg | 0.20 - 0.30 MPa | Keeps peroxide in liquid phase | researchgate.netgoogle.com |

| 5 atm | 24.5% cumene conversion | google.com | ||

| Space Velocity | - | 12 - 18 h⁻¹ | CHP concentration > 24% (w) | researchgate.net |

| Cumene Conversion | 5% - 40% | 20% - 25% | Minimizes by-product formation | google.com |

Modeling of Gas-Liquid Phase Oxidation Processes

The modeling of the gas-liquid phase oxidation of cumene is essential for process optimization, design, and safety analysis. These models aim to describe the complex interplay between chemical kinetics and mass transfer phenomena.

The process is fundamentally a radical-chain reaction. researchgate.net Kinetic models are developed based on the elementary steps of this mechanism, which include initiation, chain propagation, and termination reactions. researchgate.net A comprehensive kinetic model can be a valuable tool for analyzing and designing autoxidation reactors. researchgate.net

One approach to modeling involves using process simulation software like Aspen HYSYS. In such a model, the selection of an appropriate thermodynamic model is crucial for accurately predicting phase equilibrium and enthalpy. researchgate.net For the cumene oxidation system, which involves cumene, air (oxygen and nitrogen), water, and sodium hydroxide (B78521), the Peng–Robinson–Stryjek–Vera (PRSV) equation of state has been successfully used. researchgate.net These simulations can model the entire process, including the synthesis, separation, and purification stages, allowing for optimization of parameters like base concentration to achieve high CHP conversion (e.g., 31%). researchgate.net

Kinetic models are often developed based on a radical-chain scheme. researchgate.net These models can be used to study the effect of various parameters, such as the oxygen volume fraction in the feed gas, on the rate of CHP accumulation. researchgate.net By combining the kinetic sub-model with a reactor engineering model, such as for an air-sparged continuous oxidizer, the composition of the liquid product at the reactor exit can be predicted, and these predictions can be compared with data from industrial reactors. researchgate.net Numerical methods, like the finite difference method, can also be employed to model the kinetics of cumene oxidation, providing insights into the thermal and photo-stability of both cumene and its hydroperoxide. researchgate.net

Decomposition Mechanisms and Reactivity Studies of Hydroperoxide, 4 1 Methylethyl Phenyl

Fundamental Decomposition Pathways

The breakdown of 4-(1-methylethyl)phenyl hydroperoxide can proceed through several distinct pathways, largely dictated by the surrounding conditions such as temperature, presence of light, and catalytic substances. These pathways include free-radical chain reactions, direct bond cleavage, and decomposition initiated by external energy sources.

Free Radical Chain Reaction Mechanisms

The decomposition of hydroperoxides often proceeds via a free-radical chain reaction, a process characterized by initiation, propagation, and termination steps. wikipedia.org In the case of 4-(1-methylethyl)phenyl hydroperoxide, this mechanism is a significant pathway, particularly under thermal stress.

Initiation: The process begins with the initial formation of free radicals, typically through the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide molecule, producing a cumyloxyl radical and a hydroxyl radical. researchgate.net This step can be initiated by heat or light. wikipedia.orglibretexts.org

Propagation: The highly reactive radicals generated during initiation can then participate in a series of reactions that propagate the chain. wikipedia.orgkhanacademy.org The cumyloxyl radical can undergo β-scission to yield acetophenone (B1666503) and a methyl radical. These radicals can abstract hydrogen from other molecules, creating new radicals and continuing the cycle.

Termination: The chain reaction ceases when two free radicals combine to form a stable, non-radical product. libretexts.orgkhanacademy.org This reduces the concentration of radicals available to continue the propagation steps.

Research has shown that specific products can be indicative of a free-radical pathway. For instance, the formation of acetophenone from cumene (B47948) hydroperoxide decomposition has been identified as occurring through a free-radical mechanism.

Homolytic and Heterolytic Cleavage Processes

The initial and most critical step in the decomposition of 4-(1-methylethyl)phenyl hydroperoxide is the cleavage of the peroxide bond (O-O). This can occur in two distinct ways:

Homolytic Cleavage: This process, also known as homolysis, involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons. researchgate.netyoutube.com This cleavage results in the formation of two free radicals: a cumyloxyl radical (C₆H₅C(CH₃)₂O•) and a hydroxyl radical (•OH). researchgate.net Homolytic cleavage is the foundational step for the free-radical chain reactions discussed previously and is often induced by heat or light. wikipedia.orgyoutube.com

Heterolytic Cleavage: In contrast, heterolytic cleavage is an asymmetrical process where one of the oxygen atoms retains both bonding electrons, resulting in the formation of ions. youtube.com This pathway is often facilitated by the presence of acids or metal complexes which can protonate an oxygen atom, promoting an ionic chain reaction. Studies on the decomposition of cumene hydroperoxide promoted by various metal phosphorodithioates suggest that major products such as phenol (B47542) and 2-phenylpropene are formed via an ionic mechanism, which would be initiated by heterolytic cleavage.

Abiotic Decomposition Mechanisms

Abiotic decomposition refers to the breakdown of a compound through non-biological processes. For 4-(1-methylethyl)phenyl hydroperoxide, this primarily involves thermal and catalytic pathways. Metal ions and complexes, in particular, can significantly influence the decomposition rate and mechanism. rsc.org

The decomposition can be promoted by complexes of metals such as cobalt(II), nickel(II), copper(I), and zinc(II). rsc.org It is proposed that these metal complexes facilitate the formation of an acid catalyst, which then protonates the hydroperoxide and initiates an ionic decomposition pathway. rsc.org The specific metal complex used can influence the reaction kinetics, for example, changing the reaction order with respect to the hydroperoxide. Zinc complexes tend to promote a second-order reaction, while nickel complexes promote a first-order reaction. rsc.org This highlights the crucial role of abiotic catalysts in directing the decomposition of 4-(1-methylethyl)phenyl hydroperoxide.

Photodissociation and UV Light Effects

Organic hydroperoxides can undergo photodissociation when exposed to ultraviolet (UV) light. nih.gov This process involves the absorption of a photon, which provides the energy to break the weak O-O bond. nih.gov The UV photodissociation of organic hydroperoxides typically leads to the formation of an alkoxyl radical (RO•) and a hydroxyl radical (•OH). nih.gov

While specific studies on the photodissociation dynamics of 4-(1-methylethyl)phenyl hydroperoxide are limited, the general mechanism for similar organic hydroperoxides involves excitation to a repulsive electronic state (S1) which rapidly dissociates. nih.gov The energy from the UV light is converted into kinetic energy of the resulting radical fragments. nih.gov This light-induced decomposition is an important initiation pathway for free-radical reactions in environments exposed to sunlight or artificial UV sources. wikipedia.orglibretexts.org

Thermochemical and Kinetic Investigations of Decomposition

The study of the thermochemistry and kinetics of decomposition is essential for understanding the reactivity and potential hazards of 4-(1-methylethyl)phenyl hydroperoxide. These investigations provide quantitative data on the compound's stability and the energy released during its breakdown.

Thermal Instability and Exothermic Behavior

4-(1-methylethyl)phenyl hydroperoxide is known for its thermal instability, meaning it can decompose at relatively low temperatures, often in a highly exothermic manner. tamu.edu The decomposition of peroxides involves the breaking of the O-O bond, which generates a significant amount of heat and free radicals. nih.gov

Kinetic studies using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) have been employed to quantify the thermal hazards. tamu.eduresearchgate.net Research has determined the Arrhenius parameters for the thermal decomposition in a cumene solution. The concentration of the hydroperoxide has been shown to not significantly alter the activation energy (Ea) or the pre-exponential factor (A). tamu.edu However, higher concentrations lead to stronger exothermic behavior. tamu.edu The decomposition is a significant safety concern as the heat generated can lead to a self-accelerating reaction, potentially resulting in a thermal runaway or explosion. tamu.edu

| Parameter | Value | Method | Source |

|---|---|---|---|

| Reaction Order | 0.5 | DSC (Isothermal) | researchgate.net |

| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol | DSC | researchgate.net |

| Pre-exponential Factor (ln A) | 30.0 ± 1.2 min⁻¹ M¹/² | DSC | researchgate.net |

| Activation Energy (Ea) | 118.2 ± 1.2 kJ/mol | ARC (Non-isothermal) | tamu.edu |

| Pre-exponential Factor (A) | 5.2 ± 1.9 × 10¹² min⁻¹ M¹/² | ARC (Non-isothermal) | tamu.edu |

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Heat of Reaction (ΔH) | ~1200 ± 50 J/g | 80 wt% in Cumene | tamu.edu |

| Onset Temperature | As low as 75°C | Isothermal Aging (TAM) | tamu.edu |

Autocatalytic Reaction Kinetics and Self-Acceleration

The decomposition of 4-(1-methylethyl)phenyl hydroperoxide, commonly known as cumene hydroperoxide (CHP), can exhibit autocatalytic behavior, where a product of the reaction acts as a catalyst for the decomposition itself. researchgate.netresearchgate.net This phenomenon leads to a self-accelerating reaction, a critical consideration for the safety of industrial processes. researchgate.netacs.org

Studies have shown that the thermal decomposition of CHP in cumene can be simulated using a hierarchical set of kinetic models. researchgate.netakjournals.com These models range from a formal model of full autocatalysis to more detailed multi-stage models of the reaction. researchgate.netakjournals.com At low temperatures, the autocatalytic nature of the decomposition is particularly evident. researchgate.netresearchgate.netakjournals.com

The reaction can be described by a model that includes two parallel stages: an initiation stage of the n-th order and an autocatalytic stage. researchgate.net The autocatalytic process is often attributed to the formation of acidic byproducts during the initial decomposition, which then catalyze further decomposition. akjournals.com The self-accelerating nature of the reaction means that as the decomposition proceeds and the concentration of the catalytic products increases, the reaction rate increases, which can lead to a rapid increase in temperature and pressure if not properly controlled. researchgate.net This self-acceleration is a key factor in thermal runaway incidents. acs.org

Determination of Reaction Order and Arrhenius Parameters

The reaction order for the thermal decomposition of cumene hydroperoxide in cumene has been determined to be 0.5, irrespective of the initial concentration of CHP. researchgate.netsemanticscholar.org This half-order kinetics suggests a consistent decomposition mechanism across a range of concentrations. researchgate.netsemanticscholar.org

The Arrhenius parameters, which describe the temperature dependence of the reaction rate, have been experimentally determined. The activation energy (Ea) for the decomposition is approximately 122.0 ± 3.0 kJ/mol. researchgate.netsemanticscholar.org The pre-exponential factor (ln A) has been measured as 30.0 ± 1.2 min⁻¹ M¹/². researchgate.net In another study focusing on the decomposition in the presence of sodium hydroxide (B78521), the activation energy was found to be 92.1 kJ/mol, with a frequency factor (A) of 2.42 x 10¹⁰ min⁻¹. nih.govcapes.gov.br

These parameters are crucial for modeling the decomposition rate at different temperatures and for designing safe operating conditions to prevent thermal runaway.

Table 1: Arrhenius Parameters for Cumene Hydroperoxide Decomposition

| Parameter | Value (in Cumene) | Value (with NaOH) |

| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol | 92.1 kJ/mol |

| Pre-exponential Factor (ln A) | 30.0 ± 1.2 min⁻¹ M¹/² | N/A |

| Frequency Factor (A) | N/A | 2.42 x 10¹⁰ min⁻¹ |

Influence of Impurities and Contaminants on Decomposition Pathways

Metal Ion Catalysis of Decomposition (e.g., Copper, Iron, Cobalt, Lead)

The decomposition of cumene hydroperoxide is highly sensitive to the presence of metal ions, which can act as powerful catalysts even in trace amounts. organic-chemistry.orgnih.gov Various metal ions, including copper, iron, cobalt, and lead, can significantly accelerate the decomposition rate, potentially leading to hazardous situations. acs.orgnih.gov

Iron (Fe): Iron ions, in both ferrous (Fe²⁺) and ferric (Fe³⁺) states, are known to be potent catalysts for CHP decomposition. nih.govacs.org For instance, in the presence of 0.1 mmol of ferric chloride in acetone (B3395972), 1 mmol of cumene hydroperoxide can be completely converted to phenol in less than five minutes at room temperature. nih.gov The presence of iron ions can dramatically increase the self-heating rate of CHP. nih.gov

Cobalt (Co): Cobalt(II) naphthenate has been shown to catalyze the decomposition of CHP in benzene (B151609), yielding a mixture of α-cumyl alcohol, acetophenone, and di-α-cumyl peroxide. oup.com

Copper (Cu): Copper and its alloys can cause violent decomposition of cumene hydroperoxide upon contact. nih.gov

Lead (Pb): Lead alloys are also known to catalyze the decomposition of CHP. nih.gov

The catalytic activity of these metal ions proceeds through redox reactions, where the metal ion cycles between different oxidation states, facilitating the breakdown of the hydroperoxide. nih.gov The presence of these impurities can lower the decomposition temperature and increase the rate of heat generation, thereby increasing the risk of thermal runaway. acs.orgnih.gov

Acid-Catalyzed Hydrolysis and Cleavage

Strong acids are highly effective catalysts for the decomposition of cumene hydroperoxide, a reaction that is central to the industrial production of phenol and acetone. google.comumich.edumdpi.com This acid-catalyzed cleavage, often referred to as the Hock rearrangement, is a highly exothermic reaction. google.commdpi.comwikipedia.org

Sulfuric acid is a commonly used catalyst in this process. google.comumich.edunih.gov The reaction proceeds via protonation of the hydroperoxide, followed by a rearrangement of the molecule to form a carbocation intermediate, which then cleaves to yield phenol and acetone. mdpi.comwikipedia.org The reaction is typically first-order with respect to the concentration of CHP. researchgate.netresearchgate.net

The rate of the acid-catalyzed decomposition is significantly influenced by the acid concentration. mdpi.comresearchgate.net Higher acid concentrations lead to a lower decomposition temperature and a higher self-heating rate. mdpi.comresearchgate.net The reaction can be catalyzed by a variety of strong acids, including both Brønsted and Lewis acids. mdpi.comgoogle.com Heterogeneous solid acid catalysts, such as zeolites and acid-activated clays, have also been investigated as alternatives to sulfuric acid to simplify catalyst separation and reduce corrosion issues. researchgate.netresearchgate.net

Effects of Alkaline Additives and Lewis Bases (e.g., Sodium Hydroxide)

The decomposition of cumene hydroperoxide is also influenced by the presence of alkaline additives and Lewis bases, such as sodium hydroxide (NaOH). researchgate.netnih.govakjournals.com The reaction pathway and product distribution can be significantly different compared to acid-catalyzed or thermal decomposition.

In the presence of sodium hydroxide, the decomposition of CHP can proceed through a free radical chain reaction. researchgate.netnih.gov The major product of the heterolytic cleavage at 250°C with NaOH is dimethylphenyl carbinol. researchgate.netnih.gov However, a homolytic pathway can also occur, leading to the formation of acetophenone and α-methylstyrene. researchgate.netnih.gov

The presence of alkaline solutions can significantly affect the thermal stability of CHP. akjournals.com The exothermic onset temperature and the heat of decomposition are altered in the presence of bases. researchgate.netnih.govakjournals.com Studies have shown that hydroxide ions are highly incompatible with CHP, and their presence can lead to a dramatic increase in the adiabatic self-heat rate, posing a significant thermal hazard. acs.org The proposed mechanism under alkaline conditions involves the formation of salts as an initial step. akjournals.com

Impact of Reaction Byproducts (Phenol, Acetone) on Stability

The primary products of the acid-catalyzed decomposition of cumene hydroperoxide, phenol and acetone, can influence the stability and decomposition kinetics of the remaining CHP. akjournals.comresearchgate.netgoogle.com

Applications and Chemical Transformations Involving Hydroperoxide, 4 1 Methylethyl Phenyl

Industrial Scale Chemical Synthesis Intermediates

Cumene (B47948) hydroperoxide is a cornerstone in the synthesis of several high-volume industrial chemicals. Its reactivity is harnessed to produce valuable commodities such as phenol (B47542), acetone (B3395972), and propylene (B89431) oxide through sophisticated chemical processes.

The most prominent application of cumene hydroperoxide is in the cumene process, also known as the Hock process, for the co-production of phenol and acetone. wikipedia.orglookchem.com This industrial method, invented by R. Ūdris and P. Sergeyev in 1942 and independently by Heinrich Hock in 1944, accounts for the majority of global phenol and acetone production. wikipedia.org In 2022, nearly 10.8 million tonnes of phenol were produced using this method. wikipedia.org The process is economically viable when there is demand for both phenol and its acetone by-product. wikipedia.org

The process begins with the Friedel–Crafts alkylation of benzene (B151609) with propylene to form cumene (isopropylbenzene). wikipedia.orgjove.com The cumene is then oxidized with air to produce cumene hydroperoxide. wikipedia.orgthermofisher.com In the final and crucial step, cumene hydroperoxide undergoes an acid-catalyzed rearrangement, known as the Hock rearrangement, to yield phenol and acetone. wikipedia.orgmdpi.com This cleavage is typically catalyzed by sulfuric acid. mdpi.commetrohm.com

The mechanism of the Hock rearrangement involves the protonation of the terminal hydroperoxy oxygen, followed by the migration of the phenyl group from the benzylic carbon to the adjacent oxygen atom, which results in the loss of a water molecule and the formation of a resonance-stabilized tertiary carbocation. wikipedia.org This carbocation is then hydrolyzed to give phenol and acetone. jove.com The high efficiency and utilization of inexpensive raw materials, benzene and propylene, are key factors in the widespread adoption of this process. wikipedia.org

Table 1: Key Stages of the Cumene Process

| Stage | Reactants | Catalyst/Conditions | Products |

| Alkylation | Benzene, Propylene | Lewis Acid (e.g., Phosphoric Acid) | Cumene |

| Oxidation | Cumene, Oxygen (from air) | Radical Initiator, Elevated Temperature | Cumene Hydroperoxide |

| Cleavage (Hock Rearrangement) | Cumene Hydroperoxide | Acid Catalyst (e.g., Sulfuric Acid) | Phenol, Acetone |

Cumene hydroperoxide is also a key oxidant in certain processes for the production of propylene oxide, a vital chemical intermediate used in the manufacture of polyurethanes, glycols, and other chemicals. wikipedia.orgintratec.us Sumitomo Chemical commercialized a notable technology that utilizes cumene hydroperoxide for the epoxidation of propylene. wikipedia.orgjaci.or.jp

This process involves three main steps:

Oxidation: Cumene is oxidized with air to produce cumene hydroperoxide. jaci.or.jpsumitomo-chem.co.jp

Epoxidation: The cumene hydroperoxide then reacts with propylene in the presence of a catalyst to form propylene oxide and cumyl alcohol (α,α-dimethyl benzyl (B1604629) alcohol). jaci.or.jpsumitomo-chem.co.jp

Hydrogenation: The co-product, cumyl alcohol, is hydrogenated back to cumene, which is then recycled into the initial oxidation step. wikipedia.orgjaci.or.jp

A significant advantage of this method is the recycling of cumene, which acts as a reaction mediator and an oxygen carrier. jaci.or.jp This PO-only process avoids the co-production of other chemicals like styrene (B11656) or tert-butyl alcohol, which are features of other propylene oxide production routes. jaci.or.jp

Table 2: Sumitomo Propylene Oxide Process Overview

| Step | Primary Reactants | Key Product(s) | Co-product/Recycled Material |

| Oxidation | Cumene, Oxygen | Cumene Hydroperoxide | - |

| Epoxidation | Cumene Hydroperoxide, Propylene | Propylene Oxide | Cumyl Alcohol |

| Hydrogenation | Cumyl Alcohol, Hydrogen | Cumene (recycled) | - |

Polymerization Initiator Roles

The O-O bond in cumene hydroperoxide is relatively weak and can be cleaved to form radicals, making it an effective initiator for various polymerization reactions. up-resin.commsu.ru It is utilized in the production of a range of polymers, from acrylates to polyester (B1180765) resins.

Cumene hydroperoxide serves as a free radical initiator in the polymerization of acrylate (B77674) and methacrylate (B99206) monomers. The process of radical polymerization consists of three main stages: initiation, propagation, and termination. youtube.com In the initiation phase, the initiator, in this case, cumene hydroperoxide, decomposes to generate free radicals. These highly reactive species then attack the double bond of an acrylate monomer, initiating the polymer chain. youtube.com The propagation stage involves the sequential addition of monomer units to the growing polymer chain. youtube.com This continues until the termination stage, where two radical chains combine or react in a way that deactivates the radical ends, thus ending the polymerization process. youtube.com Cumene hydroperoxide is used in the production of polymers such as poly(n-butylacrylate). acs.org

Cumene hydroperoxide is particularly effective as a catalyst for rapid polymerization, especially when used in redox (reduction-oxidation) systems. nih.gov In a redox system, the peroxide is paired with a reducing agent, such as a metal salt (e.g., ferrous sulfate) or a tertiary amine. acs.orgresitan.net The reducing agent accelerates the decomposition of the hydroperoxide into radicals at lower temperatures than would be possible with thermal decomposition alone. resitan.netpergan.com This allows for rapid polymerization to occur at or near room temperature. resitan.net This characteristic is highly advantageous in processes where heating is impractical or could damage the materials being used. The use of redox initiator systems, such as cumene hydroperoxide combined with tetraethylenepentamine, has been investigated for the emulsion polymerization of butyl acrylate. researchgate.net

In the composites industry, cumene hydroperoxide functions as a curing agent for unsaturated polyester resins. nih.govresitan.netnih.gov The curing process transforms the liquid resin into a solid, three-dimensional network. up-resin.comresitan.net This is a type of radical polymerization where the peroxide, upon decomposition, generates free radicals. resitan.net These radicals initiate a cross-linking reaction between the unsaturated polyester chains and a reactive monomer, typically styrene, which is present in the resin mixture. pergan.comyoutube.com This creates styrene bridges between the polyester molecules, forming a rigid thermoset structure. youtube.com The decomposition of the peroxide can be initiated by heat or, more commonly for room temperature curing, by an accelerator such as a cobalt salt solution. resitan.netpergan.com Compared to other initiators like methyl ethyl ketone peroxide (MEKP), cumene hydroperoxide can offer a slower, more controlled cure with a lower exothermic peak, which helps to minimize thermal stress and cracking in thick composite parts. perodox.com

Initiator for Polymerization of Styrene and Acrylic Monomers

Cumene hydroperoxide is utilized as a free radical initiator in the polymerization of various monomers, including styrene and acrylics. The thermal decomposition of CHP generates radicals that initiate the polymer chain reaction.

In the context of styrene polymerization, redox initiation systems combining hydroperoxides with a reducing agent, such as ferrous sulfate, are employed. Studies have shown that for primary radicals with bulky substitute groups, like those derived from cumene hydroperoxide, tail-addition is favored over head-addition during the initiation step. researchgate.net The termination mechanism in these systems is influenced by the peroxide's solubility in water, with primary termination being dominant for less soluble hydroperoxides like CHP. researchgate.net

For acrylic polymerizations, initiator systems containing at least two peroxides, such as benzoyl peroxide and cumene hydroperoxide, can exhibit a synergistic effect. google.com The kinetics of emulsion polymerizations of styrene and methyl methacrylate (MMA) have been studied using the cumene hydroperoxide/tetraethylenepentamine (CHP/TEPA) redox initiator system over a temperature range of 30–70 °C. researchgate.net In this system, the hydrophobic CHP interacts with the hydrophilic TEPA at the particle-water interface where the polymerization occurs. researchgate.net

Chemical Intermediate for Cross-linking Agents (e.g., Dicumyl Peroxide)

Hydroperoxide, 4-(1-methylethyl)phenyl serves as a key precursor in the synthesis of dicumyl peroxide, a widely used cross-linking agent for polymers and elastomers. One common industrial method involves the reaction of cumene hydroperoxide with dimethyl phenyl carbinol in the presence of a catalytic amount of a phosphorus halide or oxyhalide. google.com This process is reported to provide good yields and high selectivity for the desired dicumyl peroxide. google.com Another route involves reacting cumene hydroperoxide with α-methyl styrene, often under the influence of an acid catalyst. google.com Research has also shown that the acid-catalyzed decomposition of dicumyl peroxide can proceed through the intermediacy of cumene hydroperoxide. acs.orgresearchgate.net

Initiator for Acrylonitrile-Butadiene-Styrene (ABS) Resin Production

Cumene hydroperoxide is an important initiator in the production of Acrylonitrile-Butadiene-Styrene (ABS) resins. ABS is a terpolymer produced by polymerizing styrene and acrylonitrile (B1666552) in the presence of polybutadiene. The polymerization process can be carried out using emulsion, mass (or bulk), or mass-suspension techniques. europa.eu In these processes, an initiator is required to start the polymerization of the styrene and acrylonitrile monomers. europa.eu The choice of initiator can influence the properties of the final resin. Processes have been developed that utilize specific peroxy initiators to improve properties like impact resistance. google.com

Oxidizing Agent in Specialized Organic Reactions

Beyond polymerization, the oxidizing properties of cumene hydroperoxide are harnessed in a range of specialized organic transformations.

Epoxidation Reactions (e.g., Styrene Epoxidation with Metal Oxides)

Cumene hydroperoxide is employed as an oxygen-inducing reagent for the epoxidation of olefins, such as styrene, to produce valuable epoxides like styrene oxide. acs.org This reaction is typically catalyzed by metal oxides. For instance, the catalytic performance of commercially available cuprous oxide (Cu₂O) and lead oxide (PbO) has been investigated for the epoxidation of styrene using CHP. acs.org In one study, maximum styrene oxide yields of approximately 42.5% (with Cu₂O) and 45% (with PbO) were achieved within 6 hours. acs.org Parametric studies have indicated that lower temperatures and lower styrene concentrations in the feed can enhance the selectivity towards styrene oxide. acs.org Bimetallic oxides, such as La-Zn oxides, have also been explored as catalysts for this reaction, demonstrating reasonably high catalytic activity and selectivity. acs.org

| Catalyst | Maximum Product Yield (%) | Reaction Time (h) | Key Findings |

|---|---|---|---|

| Cuprous Oxide (Cu₂O) | ~42.5 | 6 | Lower temperature and less styrene in feed aid selectivity. acs.org |

| Lead Oxide (PbO) | ~45 | 6 | Lower temperature and less styrene in feed aid selectivity. acs.org |

| La-Zn Bimetallic Oxides | High | Not Specified | Offers high catalytic activity and selectivity for styrene oxide. acs.org |

Oxidative Functionalization of C-H Bonds in Hydrocarbons

The ability of cumene hydroperoxide to participate in oxidation reactions extends to the functionalization of C-H bonds in hydrocarbons. One of the most significant industrial applications is the oxidation of cumene itself to form cumene hydroperoxide. worldscientific.com This reaction is a key step in the cumene process for producing phenol and acetone. Research has focused on developing efficient catalytic systems for this transformation. For example, simple metalloporphyrins have been shown to catalyze the oxidation of cumene to cumene hydroperoxide with high selectivity (up to 98.3%) using ambient oxygen. worldscientific.com The performance of these catalysts is attributed to their ability to stabilize the hydroperoxide product and their low activity in its subsequent decomposition. worldscientific.com

Synthesis of Oxy Aminated Fullerenes

Cumene hydroperoxide has been utilized as a safer alternative to molecular oxygen in the synthesis of oxy aminated fullerene derivatives. oup.com Treatment of oup.com orfullerene with an excess of a secondary amine and cumene hydroperoxide can regioselectively produce mono-oxygenated tetraamino or diamino fullerenes in good to high yields. oup.com This method is operationally simple and has been demonstrated to be applicable for large-scale synthesis. oup.com The reaction is believed to proceed through the oxidation of a transient electron-transfer complex formed between the amine and the fullerene. oup.com

Hydrogenation Reactions of this compound

The hydroperoxide group is readily reduced, offering a synthetic route to the corresponding alcohol. This transformation is of significant interest, particularly in processes where the resulting alcohol is a desired product or a subsequent intermediate.

Reduction to α-Cumyl Alcohol

The catalytic hydrogenation of cumene hydroperoxide to produce α-cumyl alcohol is a well-documented process, and similar principles apply to its para-isomer, 4-(1-methylethyl)phenyl hydroperoxide. This reduction is typically achieved using hydrogen gas in the presence of a metal catalyst.

Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al2O3), are commonly employed for this transformation. syxbsyjg.comgoogle.comdaneshyari.com The reaction conditions can be optimized to achieve high conversion rates and selectivity for the desired alcohol. For instance, studies on cumene hydroperoxide have shown that with a Pd/Al2O3 catalyst, a conversion of 100% and a selectivity for α-cumyl alcohol of 97.7% can be achieved. syxbsyjg.com Similarly, a Pd-Co catalyst has been demonstrated to yield α-cumyl alcohol with a conversion rate of 99% and a selectivity of 98% within a four-hour reaction time. google.com

The hydrogenation process is generally carried out in a solvent, and the reaction temperature and pressure are critical parameters that influence the reaction rate and product distribution. The choice of catalyst and reaction conditions allows for the efficient and selective conversion of the hydroperoxide to the corresponding alcohol, which can then be utilized in further synthetic applications. google.com

Table 1: Catalytic Hydrogenation of Cumene Hydroperoxide to α-Cumyl Alcohol

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Time (h) |

| Pd/Al2O3 | 100 | 97.7 | Not Specified |

| Pd-Co | 99 | 98 | 4 |

Note: Data presented is for the closely related compound, cumene hydroperoxide, and is indicative of the expected reactivity for 4-(1-methylethyl)phenyl hydroperoxide.

Precursor for Antioxidants, Resins, and Plasticizers

The chemical structure of 4-(1-methylethyl)phenyl hydroperoxide lends itself to applications as a precursor for various materials, including antioxidants, resins, and potentially plasticizers.

As a source of phenolic compounds, it can be a starting material for the synthesis of phenolic antioxidants. google.com The fundamental chemistry involves the cleavage and rearrangement of the hydroperoxide, which can lead to the formation of phenol and acetone. These products, in turn, can be used to produce a variety of antioxidant compounds. google.com

In the realm of polymer chemistry, 4-(1-methylethyl)phenyl hydroperoxide functions as a free-radical initiator in the curing of unsaturated polyester resins. windows.net The thermal decomposition of the hydroperoxide generates free radicals that initiate the cross-linking reaction between the polyester chains and a vinyl monomer, such as styrene. This process, known as curing, transforms the liquid resin into a hard, durable thermoset plastic. google.comyoutube.com The choice of initiator, along with accelerators like cobalt or manganese compounds, allows for the control of the curing process, influencing properties such as gel time and the final characteristics of the cured resin. windows.net

The use of 4-(1-methylethyl)phenyl hydroperoxide in the synthesis of plasticizers is less direct. However, the alcohol derivative, p-cumyl alcohol, can potentially be esterified with dicarboxylic acids or their anhydrides to produce ester-based plasticizers.

Role in Pharmaceutical Intermediate Synthesis

While direct and specific examples of the use of 4-(1-methylethyl)phenyl hydroperoxide in the synthesis of pharmaceutical intermediates are not extensively detailed in publicly available literature, its chemical functionalities suggest potential applications. Organic hydroperoxides can be used as oxidizing agents in various synthetic transformations, which are fundamental in the construction of complex pharmaceutical molecules.

The production of α-cumyl alcohol from the hydroperoxide is a key transformation. google.com Chiral alcohols are highly valuable building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). While the direct reduction of the hydroperoxide typically yields a racemic alcohol, further resolution or asymmetric synthesis methods could provide access to specific stereoisomers required for certain drug molecules.

Furthermore, the decomposition of the hydroperoxide to phenol and acetone provides basic chemical building blocks that are widely used in the pharmaceutical industry for the synthesis of a vast array of drugs. google.com

Advanced Analytical Methodologies for Hydroperoxide, 4 1 Methylethyl Phenyl Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Hydroperoxide, 4-(1-methylethyl)phenyl from complex matrices and accurately determining its concentration. These techniques are essential for monitoring its formation, decomposition, and purity.

Gas Chromatography-Mass Spectrometry (GC/MS) for Analysis and Product Verification

Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the thermal instability of hydroperoxides, direct analysis can be challenging, often leading to decomposition within the hot GC inlet. researchgate.net To overcome this, a pre-column derivatization step, such as silylation, is often employed. This process converts the thermally labile hydroperoxide into a more stable silyl (B83357) ether, allowing for reliable chromatographic separation and subsequent mass spectrometric identification. researchgate.net

The derivatized compound is then introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that confirms the identity of the compound and its degradation products. nih.gov An indirect method involves the reaction of the hydroperoxide with triphenylphosphine (B44618) (TPP), which is oxidized to triphenylphosphine oxide (TPPO). The amount of TPPO formed, which is thermally stable and easily quantifiable by GC/MS, correlates directly to the initial hydroperoxide concentration. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | Ramped, e.g., 70°C to 250°C |

| Oven Program | Temperature gradient, e.g., 150°C held for 1 min, then ramped to 310°C |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Quantification of Triphenylphosphine oxide (TPPO) |

High Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the analysis of hydroperoxides because it operates at or near ambient temperatures, thus avoiding thermal degradation of the analyte. thermofisher.com This method is particularly valuable for assessing the purity of this compound and monitoring its stability over time.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is often used for quantification, as the phenyl group in the molecule absorbs ultraviolet light. By analyzing samples at different time points, HPLC can be used to track the degradation of the hydroperoxide and the formation of impurities, providing crucial data for stability studies.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Temperature | Ambient or controlled (e.g., 40°C) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Compound Quantification

For the detection and quantification of trace levels of this compound and its related impurities, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity. nih.gov UPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which provides higher resolution, greater peak capacity, and significantly faster analysis times compared to conventional HPLC. lcms.cz

The eluent from the UPLC system is introduced into a tandem mass spectrometer, which operates by selecting a specific parent ion (corresponding to the analyte), fragmenting it, and then detecting a specific daughter ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly specific and sensitive quantification, with detection limits often reaching the picogram or nanogram per milliliter level. nih.govfrontiersin.org This capability is crucial for metabolic studies, environmental monitoring, and detecting trace impurities in industrial products. nih.gov

| Parameter | Condition |

|---|---|

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | Typically in the ng/mL range nih.gov |

High Performance Liquid Chromatography with Reductive Electrochemical Detection

Combining HPLC with reductive electrochemical detection (HPLC-ED) provides a highly sensitive and selective method for the direct analysis of hydroperoxides. thermofisher.com This technique is based on the electrochemical reduction of the hydroperoxide functional group (-OOH) at the surface of a working electrode held at a specific negative potential. thermofisher.comnih.gov

The method offers significant advantages, including high selectivity, as few other compounds are reduced in the same potential range, and high sensitivity, allowing for direct analysis without the need for derivatization. thermofisher.com Historically, dropping mercury electrodes were used, but due to toxicity concerns, carbon-based electrodes are now more common. thermofisher.comnih.gov The choice of applied potential and mobile phase composition is critical for optimizing the detector's response. nih.gov

| Parameter | Condition/Value |

|---|---|

| Working Electrode | Glassy Carbon or Mercury Drop thermofisher.comnih.gov |

| Detection Potential | Negative constant potential (e.g., -0.8 V to -1.4 V) thermofisher.com |

| Mobile Phase | Methanol/Buffer (e.g., Citrate) thermofisher.com |

| Detection Limit | Can reach picomole levels nih.gov |

Calorimetric and Thermal Analysis Techniques for Reactivity Evaluation

Understanding the thermal stability and decomposition kinetics of this compound is paramount for safe handling, storage, and transport. Calorimetric techniques are employed to measure the heat changes associated with its decomposition.

Differential Scanning Calorimetry (DSC) for Thermokinetic Parameters

Differential Scanning Calorimetry (DSC) is a primary technique used to evaluate the thermal hazards of reactive chemicals. It measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes an exothermic process, such as decomposition, this is detected as a release of heat.

For this compound, DSC experiments are conducted by heating a small, sealed sample at a constant rate. The resulting thermogram provides critical data, including the onset temperature of decomposition (T₀), which indicates the temperature at which the substance begins to decompose exothermically, and the total heat of decomposition (ΔH_d). researchgate.net By performing experiments at several different heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using methods like the Kissinger equation. This information is vital for assessing runaway reaction potential and establishing safe operating temperatures. smolecule.com

| Parameter | Reported Value |

|---|---|

| Initial Decomposition Temperature (T₀) | 375.2 K (102.05 °C) smolecule.com |

| Melting Point | 378.8 K (105.65 °C) smolecule.com |

| Most Dangerous Decomposition Range | 384.9 K - 448.2 K (111.75 °C - 175.05 °C) smolecule.com |

| Activation Energy (Ea) (Kissinger method) | 66.07 kJ/mol smolecule.com |

Adiabatic Calorimetry (e.g., VSP2, RSST) for Runaway Reaction Studies

The thermal decomposition of this compound is highly exothermic and can lead to dangerous runaway reactions. aidic.itcetjournal.it Adiabatic calorimetry is a critical technique for investigating these thermal hazards by simulating worst-case scenarios in which a reaction vessel loses its cooling capacity. Instruments like the Vent Sizing Package 2 (VSP2) and the Reactive System Screening Tool (RSST) are employed to measure key thermokinetic parameters under near-adiabatic conditions. researchgate.netacs.org

Research has shown that the severity of the runaway reaction of CHP increases with its concentration. aidic.it Studies using adiabatic calorimeters such as Phi-TEC I and Phi-TEC II have analyzed the thermal behavior of CHP dissolved in high boiling point solvents. aidic.it These experiments measure crucial data points including onset temperature, heat of decomposition, adiabatic temperature rise (ΔTad), and self-heating rates (dT/dt), which are vital for designing process safeguards and emergency relief systems. aidic.itresearchgate.net For instance, the adiabatic self-heat rate of 15 wt% CHP was measured at 9 °C min-1 in a VSP2 calorimeter, a value that can increase dramatically in the presence of contaminants. acs.org The influence of thermal inertia (φ-factor) of the equipment is also a significant consideration in these studies, as it can affect the measured runaway parameters. aidic.itresearchgate.net

Data from VSP2 and Differential Scanning Calorimetry (DSC) have been used to determine the thermal decomposition kinetics of CHP in cumene (B47948). researchgate.net For concentrations ranging from 20 wt% to 80 wt%, the reaction order was determined to be 0.5, with Arrhenius parameters measured as Ea (activation energy) = 122.0 ± 3.0 kJ mol−1 and ln A (pre-exponential factor) = 30.0 ± 1.2 min−1 M1/2. researchgate.net This suggests a consistent decomposition mechanism across different concentrations. researchgate.net

| Parameter | Value | Instrument(s) | Conditions | Reference |

| Reaction Order | 0.5 | DSC, VSP2 | 20-80 wt% CHP in cumene | researchgate.net |

| Activation Energy (Ea) | 120.6 ± 3.0 kJ mol⁻¹ | ARC, DSC | 35 wt% CHP in cumene | researchgate.net |

| Activation Energy (Ea) | 122.0 ± 3.0 kJ mol⁻¹ | DSC, VSP2 | 20-80 wt% CHP in cumene | researchgate.net |

| ln A (min⁻¹ M¹/²) | 30.2 ± 1.3 | ARC, DSC | 35 wt% CHP in cumene | researchgate.net |

| ln A (min⁻¹ M¹/²) | 30.0 ± 1.2 | DSC, VSP2 | 20-80 wt% CHP in cumene | researchgate.net |

| Adiabatic Self-Heat Rate | 9 °C min⁻¹ | VSP2 | 15 wt% CHP | acs.org |

Spectroscopic Methods for Mechanistic Elucidation

Understanding the fundamental mechanisms of this compound decomposition requires techniques that can identify and track transient reactive intermediates, such as free radicals.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy, coupled with the technique of spin trapping, is a powerful tool for detecting and identifying short-lived radical species. This method involves using a "spin trap," a molecule that reacts with an unstable radical to form a more stable radical product, known as a spin adduct, which can be detected by ESR.

The photolytic and chemical decomposition of this compound has been extensively studied using various spin traps. The initial step in its decomposition is the homolysis of the oxygen-oxygen bond, which produces alkoxyl radicals (cumyloxyl radicals). nih.gov These primary radicals can then participate in subsequent reactions.

Studies have employed spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) to detect and differentiate between carbon-centered, alkoxyl, and peroxyl radicals. nih.gov The photolysis of CHP in the presence of DMPO first leads to the trapping of the initial alkoxyl radicals. These radicals can then abstract a hydrogen atom from excess hydroperoxide, forming peroxyl radicals which are also trapped by DMPO. nih.gov In contrast, more sterically hindered spin traps like 3,3,5,5-tetramethyl-1-pyrroline N-oxide (TMPO) have shown to only trap the initial alkoxyl radicals, as the subsequent addition of the bulkier peroxyl radical is impeded. nih.gov

Other spin traps, such as nitrosobenzene (B162901) and 2-methyl-2-nitrosopropane, have also been utilized to probe the radical decomposition of CHP initiated by hemeproteins. cdnsciencepub.com With 2-methyl-2-nitrosopropane, the methyl radical, formed via β-scission of the cumyloxyl radical, was the primary species trapped. cdnsciencepub.com When nitrosobenzene was used, the cumyl radical was detected, which is thought to be a decomposition product of an unstable phenylcumyloxynitroxide spin adduct. cdnsciencepub.com

| Spin Trap | Radical Source | Detected Radical(s) | Method | Reference |

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Photolysis of CHP | Alkoxyl, Peroxyl | ESR | nih.gov |

| 3,3,5,5-tetramethyl-1-pyrroline N-oxide (TMPO) | Photolysis of CHP | Alkoxyl | ESR | nih.gov |

| Nitrosobenzene | Hemeprotein-initiated decomposition of CHP | Cumyl | ESR | cdnsciencepub.com |

| 2-methyl-2-nitrosopropane | Hemeprotein-initiated decomposition of CHP | Methyl | ESR | cdnsciencepub.com |

Gasometric Apparatus for Oxidation Reaction Studies

The study of oxidation reactions, such as the initial formation of this compound from cumene, often involves monitoring the consumption of oxygen. A gasometric apparatus is a standard piece of laboratory equipment used for this purpose. researchgate.net It typically consists of a reaction flask connected to a gas burette, allowing for the measurement of gas volume changes at constant pressure. researchgate.net

In the context of CHP-related research, a gasometric apparatus is primarily used to study the catalytic oxidation of cumene to cumene hydroperoxide by molecular oxygen. researchgate.net The setup allows researchers to investigate the effects of various catalysts and reaction conditions on the rate of oxygen uptake, which directly correlates to the rate of the oxidation reaction. researchgate.net The apparatus typically includes a magnetic stirrer to ensure proper mixing, a condenser to prevent the loss of volatile components, and a system to maintain a constant temperature. researchgate.netulisboa.pt By tracking the volume of oxygen consumed over time, kinetic data for the formation of the hydroperoxide can be accurately determined.

Theoretical and Computational Chemistry Approaches to Hydroperoxide, 4 1 Methylethyl Phenyl

Quantum Chemistry Methodologies for Reaction Pathway Determination

Quantum chemistry methodologies are instrumental in elucidating the intricate reaction pathways of cumene (B47948) hydroperoxide. These computational approaches allow for the detailed examination of transition states and intermediates, providing a molecular-level understanding of both thermodynamic and kinetic stability.

Thermodynamic stability analyses focus on the relative energies of reactants, intermediates, products, and transition states to determine the feasibility and spontaneity of various reaction pathways. For cumene hydroperoxide, these studies are crucial for understanding its decomposition mechanisms. The thermal decomposition of cumene hydroperoxide is a key area of investigation, with studies showing that its stability is significantly influenced by factors such as temperature and the presence of other chemical species.

The formation of bimolecular hydrogen-bonded complexes can influence the thermodynamic stability of hydroperoxides. These interactions can lower activation barriers for certain decomposition steps by stabilizing intermediates. smolecule.com Structural factors within the cumene hydroperoxide molecule, such as the tertiary carbon center and the aromatic ring, play a significant role in the thermodynamic stabilization of radical intermediates, which in turn influences the preferred decomposition pathways. smolecule.com

Table 1: Critical Thermal Decomposition Parameters for Hydroperoxide, 4-(1-methylethyl)phenyl smolecule.com

| Temperature Parameter | Temperature Value (K) | Reference Conditions |

|---|---|---|

| Initial Decomposition Temperature | 375.2 | Nitrogen atmosphere, MCPVT |

| Melting Point | 378.8 |

This table is interactive. You can sort and filter the data.

Kinetic stability studies investigate the rates of chemical reactions and the factors that influence them. For cumene hydroperoxide, understanding its kinetic stability is vital for controlling its synthesis and decomposition. The oxidation of cumene to cumene hydroperoxide is a free-radical chain reaction, and its kinetics have been the subject of numerous studies. ulisboa.pt

The decomposition of cumene hydroperoxide can be autocatalytic, meaning that one of the products of the decomposition acts as a catalyst for further decomposition. researchgate.net This can lead to a rapid acceleration of the reaction rate, which has important safety implications. The apparent activation energy for the photo-oxidation of cumene has been determined to be 22.3 kJ mol−1, which is consistent with a radical chain process. researchgate.net In contrast, the activation energy for the thermal decomposition of cumene hydroperoxide has been calculated to be 66.07 kJ/mol using the Kissinger method. smolecule.com This relatively low activation energy highlights the compound's tendency to decompose at moderate temperatures. smolecule.com

Density Functional Theory (DFT) Studies on Reaction Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study the reaction systems involving cumene hydroperoxide, providing valuable insights into reaction mechanisms and the effects of catalysts.

DFT calculations have been employed to study the cumene autoxidation process. nih.govacs.org These studies have provided a deeper understanding of how factors like oxygen concentration affect the reaction kinetics at different temperatures. nih.govacs.org For instance, DFT calculations, coupled with variational transition state theory (VTST), have shown that oxygen acts as a limiting factor for cumene autoxidation at temperatures above 100 °C. nih.govacs.org

Furthermore, DFT studies have been used to investigate the role of catalysts in the decomposition of cumene hydroperoxide. For example, the synergistic effect between MnO2 nanoparticles and carbon nanotubes (CNTs) in facilitating the decomposition of cumene hydroperoxide has been confirmed by DFT calculations. researchgate.net These calculations revealed that the interactions between the nanoparticles and CNTs accelerate all elementary steps of the decomposition, particularly the homolytic cleavage of the hydroperoxide. researchgate.net DFT has also been used to explore the potential of various catalysts to increase the efficiency of cumene hydroperoxide production by accelerating the rate-determining step or mitigating side reactions. researchgate.net

Kinetic Modeling of Cumene Oxidation Processes

Kinetic modeling is a powerful tool for simulating and optimizing chemical processes. In the context of cumene oxidation, kinetic models are developed to describe the complex network of reactions involved in the formation of cumene hydroperoxide and its subsequent byproducts. These models are typically based on a free-radical mechanism that includes initiation, propagation, and termination steps. researchgate.net

A general kinetic model for the liquid-phase autoxidation of cumene and the decomposition of cumene hydroperoxide has been developed. researchgate.net This model, which takes the form of a system of nonlinear differential equations, describes the rate of change in the concentration of all species in the reaction mixture. researchgate.net By solving the inverse problem, the unknown coefficients of the model, such as the temperature dependencies of the reaction rate constants, can be determined. researchgate.net

Kinetic models have been used to analyze the influence of various process parameters, such as temperature, pressure, and catalyst concentration, on the yield and selectivity of cumene hydroperoxide. researchgate.net These models are essential for the design, optimization, and control of industrial processes for the production of phenol (B47542) and acetone (B3395972) via the cumene process. wikipedia.org

Table 2: Activation Energies for Cumene Autoxidation Reactions nih.gov

| Temperature Range (°C) | Activation Energy (kJ/mol) |

|---|---|

| 70-100 | 62.54 |

This table is interactive. You can sort and filter the data.

Molecular Orbital (MO)-Theoretical Studies of Decomposition

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. While specific MO-theoretical studies focused solely on the decomposition of cumene hydroperoxide are not extensively detailed in the provided search results, the principles of MO theory are fundamental to understanding the bond-breaking and bond-forming processes that occur during its decomposition.

The decomposition of cumene hydroperoxide involves the cleavage of the weak oxygen-oxygen single bond in the hydroperoxide group. MO theory can be used to describe the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. The interaction of these frontier orbitals plays a crucial role in chemical reactions. For instance, in the initial step of thermal decomposition, the O-O bond breaks homolytically to form a cumyloxyl radical and a hydroxyl radical. The facility of this bond cleavage can be rationalized by considering the antibonding character of the σ* orbital associated with the O-O bond.

Furthermore, MO theory can help to explain the stability of the resulting radical intermediates. The cumyloxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This delocalization can be visualized and quantified using MO calculations. The subsequent reactions of these radicals, such as hydrogen abstraction and rearrangement, can also be analyzed from an MO perspective to understand the formation of various decomposition products like acetophenone (B1666503) and methanol. cdnsciencepub.com

Environmental Transformation and Fate of Hydroperoxide, 4 1 Methylethyl Phenyl in Chemical Systems

Abiotic Degradation Pathways in Environmental Matrices

Hydroperoxide, 4-(1-methylethyl)phenyl can be degraded in the environment through several abiotic processes, including photodegradation, hydrolysis, redox reactions, and attack by free radicals. These pathways contribute to its transformation into various degradation products.

Photodegradation Mechanisms (e.g., UV Light Decomposition)

This compound is susceptible to decomposition by ultraviolet (UV) light, a process relevant to its fate in sunlit surface waters and the atmosphere. The absorption of UV radiation can lead to the cleavage of the weak oxygen-oxygen bond in the hydroperoxide group, initiating a series of reactions.

Detailed studies on the photodissociation dynamics of cumene (B47948) hydroperoxide at specific UV wavelengths have provided insights into the primary decomposition products. For instance, at 248 nm and 193 nm, the primary fragments produced are the cumyloxy radical ((C₆H₅)(CH₃)₂CO•) and a hydroxyl radical (•OH). The energy from the UV light is distributed among these fragments, with a significant portion going into the translational and internal energy of the cumyloxy radical, while the hydroxyl radical is formed with minimal vibrational excitation.

Table 1: Products of Photodissociation of this compound at Different UV Wavelengths

| Wavelength | Primary Radical Products | Key Observations |

| 248 nm | Cumyloxy radical, Hydroxyl radical | Significant energy partitioned into translational and internal energy of the cumyloxy radical. |

| 193 nm | Cumyloxy radical, Hydroxyl radical | Higher internal energy in the cumyloxy radical compared to 248 nm photodissociation. |

| Environmental Sunlight | Complex mixture | Leads to the formation of stable products such as acetophenone (B1666503) and 2-phenyl-2-propanol (B165765). |

Hydrolytic Decomposition (Acid-Catalyzed)

In the presence of acids, this compound undergoes hydrolytic decomposition. This acid-catalyzed cleavage is a well-documented reaction, particularly in industrial processes, and can also occur in acidic environmental compartments. The primary products of this reaction are phenol (B47542) and acetone (B3395972).

The reaction proceeds via protonation of the hydroperoxide group, followed by a rearrangement and subsequent cleavage of the molecule. The kinetics of this decomposition have been studied, and the reaction is generally considered to be first-order with respect to the concentration of cumene hydroperoxide. The rate of decomposition is significantly influenced by the concentration and strength of the acid catalyst, as well as the temperature. For example, studies using sulfuric acid have demonstrated that the reaction can proceed even at or below room temperature at elevated acid concentrations.

Table 2: Kinetic Data for Acid-Catalyzed Decomposition of this compound

| Catalyst | Conditions | Apparent First-Order Rate Constant | Reference |

| Sulfonic acid resin (Amberlyst 15) | 40°C, 0.017 eq/L in acetone | 0.0027 s⁻¹ | |

| p-Toluene sulfonic acid | 40°C, 0.017 eq/L in acetone | 0.00026 s⁻¹ |

Redox Reactions Utilizing Multivalent Metal Ions

The decomposition of this compound can be significantly accelerated by the presence of multivalent metal ions through redox reactions. Transition metals such as iron and copper are particularly effective catalysts for this process. These reactions are relevant in environmental systems where such metals are naturally present in soils and sediments.

The reaction with ferrous iron (Fe(II)) is a classic example of a Fenton-like reaction. In this process, Fe(II) reduces the hydroperoxide, leading to the formation of a cumyloxy radical and a hydroxyl anion, while the iron is oxidized to ferric iron (Fe(III)). The Fe(III) can then be reduced back to Fe(II) by another molecule of the hydroperoxide, completing a catalytic cycle. This process generates reactive radical species that can initiate further degradation reactions.

The catalytic efficiency of different metal ions can vary. For instance, copper (II) complexes have also been shown to catalyze the decomposition of cumene hydroperoxide in aqueous solutions. The rate of these redox reactions is dependent on the specific metal ion, its concentration, and the surrounding environmental conditions such as pH.

Table 3: Catalytic Decomposition of this compound by Metal Ions

| Metal Ion/Complex | Key Observations | Primary Radical Generated |

| Fe(II) | Rapid decomposition via a Fenton-like reaction. | Cumyloxy radical |

| Cu(II) | Catalyzes decomposition, can form complexes that influence reactivity. | Cumyloxy radical |

| Mn(II), Co(II) | Also known to catalyze the decomposition of hydroperoxides. | Cumyloxy radical |

Attack by Free Radicals

This compound can be degraded through reactions with various free radicals present in the environment. These radicals can abstract a hydrogen atom from the hydroperoxide or attack the peroxide bond, leading to its decomposition.

In the atmosphere, the reaction with photochemically-produced hydroxyl radicals (•OH) is a significant degradation pathway. The estimated atmospheric half-life for this reaction is approximately 45 hours, indicating a relatively rapid removal from the gas phase.